![molecular formula C13H12ClN B14146818 4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine CAS No. 172975-99-4](/img/structure/B14146818.png)
4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C13H12ClN It is a derivative of biphenyl, where the biphenyl core is substituted with a chlorine atom at the 4’ position, a methyl group at the 2 position, and an amine group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The starting material, 4’-Chloro-2-methyl[1,1’-biphenyl], undergoes a substitution reaction with an amine source under basic conditions to introduce the amine group at the 3 position. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine may involve a multi-step process starting from commercially available biphenyl derivatives. The process includes halogenation, methylation, and amination steps, each optimized for high yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a building block in the synthesis of polymers and other functional materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular pathways and processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2-methyl[1,1’-biphenyl]
- 2-Methyl[1,1’-biphenyl]-3-amine
- 4’-Chloro[1,1’-biphenyl]-3-amine
Uniqueness
4’-Chloro-2-methyl[1,1’-biphenyl]-3-amine is unique due to the specific combination of substituents on the biphenyl core. The presence of both the chlorine and amine groups at specific positions imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .
Properties
CAS No. |
172975-99-4 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,15H2,1H3 |
InChI Key |
DIGJLUAGMWGOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


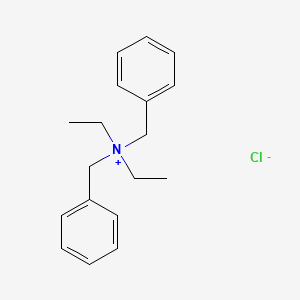
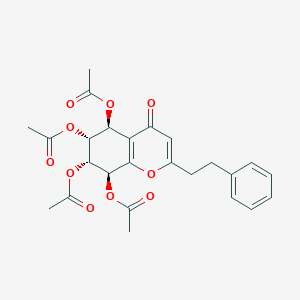

![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![3-Bicyclo[2.2.1]hept-2-yl-2-(3-nitro-phenyl)-thiazolidin-4-one](/img/structure/B14146755.png)
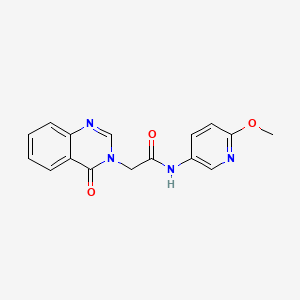
![Hexahydrooxireno[f][2]benzofuran-3,5-dione](/img/structure/B14146766.png)
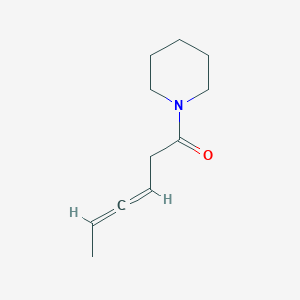
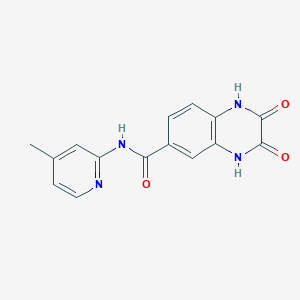
![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)
![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
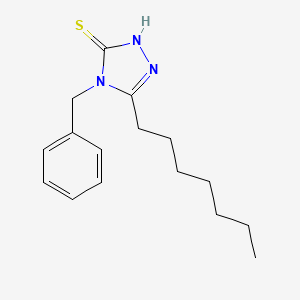
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
